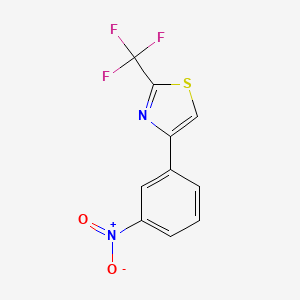

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole

Description

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a thiazole ring

Properties

IUPAC Name |

4-(3-nitrophenyl)-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2S/c11-10(12,13)9-14-8(5-18-9)6-2-1-3-7(4-6)15(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGRZWBWJOMKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole typically involves the reaction of 3-nitrobenzaldehyde with trifluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research has indicated that derivatives of thiazole, including 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole, exhibit significant antioxidant properties. A series of thiazole derivatives were synthesized and evaluated for their inhibitory effects on human monoamine oxidase (hMAO) isoforms, which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The presence of the nitrophenyl group was found to enhance the selectivity and potency of these compounds as MAO-B inhibitors, suggesting potential therapeutic applications in treating these conditions .

2. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study synthesized several thiazole-integrated compounds and evaluated their efficacy against seizures induced by pentylenetetrazol (PTZ). One particular derivative showed promising results with a median effective dose indicating high anticonvulsant activity . This suggests that compounds like this compound could be further developed for epilepsy treatment.

3. Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance anticancer efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- The presence of a nitro group at the meta position on the phenyl ring significantly enhances MAO-B inhibition.

- The trifluoromethyl group contributes to increased lipophilicity, which may improve cell membrane permeability and bioavailability.

- Modifications at specific positions on the thiazole ring can drastically alter both potency and selectivity against target enzymes or receptors .

Case Studies

Case Study 1: Neurodegenerative Disorders

A series of thiazole derivatives were tested for their ability to inhibit MAO-B, revealing that compounds with a nitrophenyl substituent showed a marked increase in inhibitory activity compared to unsubstituted analogs. This indicates that such modifications could lead to new treatments for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain thiazoles exhibit potent cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value lower than standard chemotherapeutics, indicating its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 3-(Trifluoromethylthio)nitrobenzene

- 4-Nitrophenyl trifluoromethanesulfonate

- Imidazo[1,5-a]pyridine derivatives

- Porphyrin derivatives

Uniqueness

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is unique due to the combination of its nitrophenyl and trifluoromethyl groups attached to a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is a compound within the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their presence in various pharmaceuticals and their potential as therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the nitrophenyl and trifluoromethyl groups enhances its biological activity by influencing electronic properties and lipophilicity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound exhibits potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

In a study assessing various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant activity against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely recognized. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

The structure-activity relationship (SAR) analysis indicates that the trifluoromethyl group enhances the compound's lipophilicity, contributing to its increased cellular uptake and subsequent cytotoxicity against cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using DPPH and hydroxyl radical scavenging assays. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. For instance:

- Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives, including the target compound, which exhibited strong antibacterial activity against Bacillus subtilis and Aspergillus niger, with MIC values significantly lower than those of standard antibiotics .

- Anticancer Evaluation : In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.